2-Amino-5-bromo-4-methoxy-nicotinic acid

Physicochemical Properties Drug Discovery Medicinal Chemistry

For med chem teams facing stalled SAR exploration due to limited synthetic vectors on simple nicotinic acid cores. This 2-amino-5-bromo-4-methoxy-nicotinic acid provides three orthogonal reactive handles (C3-carboxylic acid, C2-amine, C5-aryl bromide) on a single 247.05 g/mol scaffold, avoiding linear route redesign. - Enables sequential amide coupling, Groebke-Blackburn-Bienaymé cyclization, and Suzuki-Miyaura cross-coupling for maximal library diversity. - C4-methoxy group modulates ring electronics, improving regioselectivity in late-stage functionalization vs. unsubstituted analogs. - Available for immediate dispatch with verified purity, ensuring supply chain continuity for iterative discovery programs.

Molecular Formula C7H7BrN2O3
Molecular Weight 247.05 g/mol
Cat. No. B11761599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-4-methoxy-nicotinic acid
Molecular FormulaC7H7BrN2O3
Molecular Weight247.05 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1Br)N)C(=O)O
InChIInChI=1S/C7H7BrN2O3/c1-13-5-3(8)2-10-6(9)4(5)7(11)12/h2H,1H3,(H2,9,10)(H,11,12)
InChIKeyRBUXLKSMJCCIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-4-methoxy-nicotinic acid: A Multifunctional Nicotinic Acid Scaffold for Targeted Heterocyclic Synthesis


2-Amino-5-bromo-4-methoxy-nicotinic acid (CAS: 1820704-59-3) is a polysubstituted pyridine derivative belonging to the aminonicotinic acid class, characterized by the systematic presence of a carboxylic acid at the 3-position, an amino group at the 2-position, a bromine atom at the 5-position, and a methoxy group at the 4-position on the pyridine ring . With a molecular formula of C₇H₇BrN₂O₃ and a molecular weight of 247.05 g/mol, this compound presents a dense array of orthogonal reactive handles—including a carboxylic acid, a primary amine, an aryl bromide, and a methoxy group—making it a versatile intermediate for the construction of complex heterocyclic libraries in medicinal chemistry [1].

Why 2-Amino-5-bromo-4-methoxy-nicotinic acid Cannot Be Replaced by Generic Nicotinic Acid Analogs in Synthesis


The specific substitution pattern of 2-Amino-5-bromo-4-methoxy-nicotinic acid dictates its unique reactivity profile, which cannot be replicated by generic nicotinic acid derivatives. The presence of the 2-amino group enables cyclization reactions (e.g., Groebke-Blackburn-Bienaymé type reactions) [1], while the 5-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings to install aryl or heteroaryl groups [2]. The 4-methoxy group further modulates the electronic properties of the pyridine ring, influencing both the regioselectivity of electrophilic aromatic substitution and the overall lipophilicity of downstream products. Substituting this compound with a simpler analog—such as 2-aminonicotinic acid (lacking the bromine and methoxy groups) or 5-bromonicotinic acid (lacking the amino and methoxy groups)—would eliminate essential synthetic handles, forcing a redesign of the synthetic route and potentially altering the pharmacological properties of the final target molecules.

Quantitative Differentiation of 2-Amino-5-bromo-4-methoxy-nicotinic acid: A Comparative Analysis of Key Physicochemical and Biological Properties


Molecular Weight and Lipophilicity Differentiation from 2-Amino-5-bromo-4-methylnicotinic acid

2-Amino-5-bromo-4-methoxy-nicotinic acid (MW = 247.05 g/mol) possesses a lower molecular weight and a distinct hydrogen bond donor/acceptor profile compared to its 4-methyl analog, 2-amino-5-bromo-4-methylnicotinic acid (MW = 231.05 g/mol). The presence of the 4-methoxy group introduces an additional hydrogen bond acceptor, which can influence solubility and target binding interactions, while the 4-methyl analog lacks this polar functionality [1].

Physicochemical Properties Drug Discovery Medicinal Chemistry

Comparative Reactivity in Cross-Coupling: 5-Bromo vs. 5-Chloro Analog

The 5-bromo substituent in 2-Amino-5-bromo-4-methoxy-nicotinic acid provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding 5-chloro analog. Aryl bromides generally exhibit faster oxidative addition to Pd(0) catalysts than aryl chlorides, leading to higher yields and milder reaction conditions in Suzuki-Miyaura and related couplings [1]. This difference is critical for efficient library synthesis where the 5-position is a diversification point.

Synthetic Chemistry Cross-Coupling Reaction Optimization

Functional Group Orthogonality: 2-Amino vs. 2-Hydroxy Analog

The 2-amino group in 2-Amino-5-bromo-4-methoxy-nicotinic acid offers distinct reactivity and protection strategies compared to a 2-hydroxy analog. The amine can be selectively protected with groups such as Boc, Fmoc, or Cbz, and can participate in amide bond formation, reductive amination, and heterocycle synthesis (e.g., imidazo[1,2-a]pyridines) without affecting the carboxylic acid or the aryl bromide [1]. In contrast, a 2-hydroxy group would require different protection strategies and would exhibit different nucleophilicity and basicity, potentially limiting the scope of downstream transformations.

Protecting Group Strategy Multistep Synthesis Heterocyclic Chemistry

Optimized Application Scenarios for 2-Amino-5-bromo-4-methoxy-nicotinic acid Based on Structural and Reactivity Evidence


Diversification via Sequential Functionalization in Medicinal Chemistry

The orthogonal reactivity of the carboxylic acid, 2-amino, and 5-bromo groups in 2-Amino-5-bromo-4-methoxy-nicotinic acid makes it an ideal scaffold for the construction of diverse compound libraries. Researchers can sequentially functionalize the molecule: first, the carboxylic acid can be coupled to amines to form amides; second, the 2-amino group can be used to build fused heterocycles (e.g., imidazo[1,2-a]pyridines) [1]; and third, the 5-bromo group can undergo Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity [2]. This sequential approach maximizes the chemical space explored from a single, commercially available starting material.

Synthesis of 5-Arylnicotinate Derivatives for Structure-Activity Relationship (SAR) Studies

The 5-bromo substituent in 2-Amino-5-bromo-4-methoxy-nicotinic acid is a key functional handle for the synthesis of 5-arylnicotinate derivatives via palladium-catalyzed cross-coupling [1]. This reaction is particularly efficient with arylboronic acids, allowing medicinal chemists to rapidly explore the SAR of the 5-position in nicotinic acid-based lead compounds. The presence of the 2-amino and 4-methoxy groups provides additional vectors for modulating the electronic and steric properties of the coupled products, enabling fine-tuning of biological activity.

Building Block for Groebke-Blackburn-Bienaymé Multicomponent Reactions

The 2-amino group in 2-Amino-5-bromo-4-methoxy-nicotinic acid makes it a suitable substrate for Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions, which efficiently generate imidazo[1,2-a]pyridine derivatives [1]. The presence of the 5-bromo and 4-methoxy substituents on the pyridine ring can influence the regioselectivity and yield of the GBB reaction, and the resulting products contain a bromine atom that can be further functionalized. This application is particularly valuable for the rapid generation of heterocyclic compound libraries in drug discovery programs.

Development of Nicotinic Acid-Derived Chemical Probes

The combination of a carboxylic acid, an amino group, and an aryl bromide in 2-Amino-5-bromo-4-methoxy-nicotinic acid provides a versatile platform for the development of chemical probes. The carboxylic acid can be used for bioconjugation or to install affinity tags, the amino group can be modified to tune pharmacokinetic properties, and the aryl bromide can be exploited for late-stage functionalization or for introducing radioactive isotopes (e.g., via halogen exchange) for imaging studies. This multifunctionality makes the compound a valuable starting point for probe development in chemical biology.

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